molecular formula C11H10O3 B8339007 6,7-Methylenedioxy-2-tetralone

6,7-Methylenedioxy-2-tetralone

Cat. No.: B8339007
M. Wt: 190.19 g/mol
InChI Key: WCGFNEITJZFQSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Methylenedioxy-2-tetralone is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

7,8-dihydro-5H-benzo[f][1,3]benzodioxol-6-one

InChI

InChI=1S/C11H10O3/c12-9-2-1-7-4-10-11(14-6-13-10)5-8(7)3-9/h4-5H,1-3,6H2

InChI Key

WCGFNEITJZFQSA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C=C2CC1=O)OCO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 21 (669 mg, 2.83 mmol) in 10 mL glacial acetic acid was placed in a hydrogenation flask. To this mixture 460 mg of 10% Pd-C was added and the resulting mixture was shaken in a Parr apparatus at 40 psig of hydrogen for 40 h. The reaction mixture was filtered through a celite bed, which was washed thrice with 5 mL portions of glacial acetic acid. The glacial acetic acid was rotaevaporated to give the crude tetralone, 9. The crude tetralone was then treated with sodium bisulfite to convert it to the more stable bisulfite adduct. Pure tetralone was generated as required from its bisulfite adduct by treatment with 10% sodium carbonate solution followed by extraction with dichloromethane; mp=91-92° C. (lit144=88-91° C.); IR (Nujol) 1727; 1H NMR δ2.51 (2H, t), 2.97(2H, t), 3.48 (2H, s), 5.92 (2H, s), 6.58 (1H, s), 6.69 (1H, s); 13C NMR δ21.5, 37.7, 45.1, 101.4, 107.5, 118.5, 121.0, 127.8, 144.2, 146.4, 211.5; Anal. calcd for C11H10O3: C, 69.46; H, 5.30; Found: C, 69.40; H, 5.29.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.